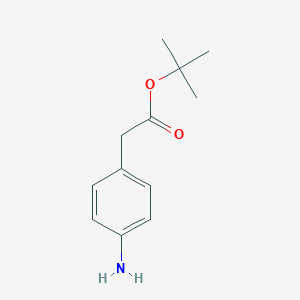
Tert-butyl 2-(4-aminophenyl)acetate
Vue d'ensemble
Description
Synthesis Analysis
A novel synthesis route for a related compound, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, has been developed, utilizing the Henry reaction followed by catalytic hydrogenation to introduce the amino functional group. This methodology provides a key intermediate for the synthesis of atorvastatin, demonstrating the synthetic utility of tert-butyl amino acetates in pharmaceutical synthesis (Rádl, 2003).
Molecular Structure Analysis
The molecular structure of tert-butyl acetate derivatives, including tert-butyl 2-(4-aminophenyl)acetate, can be analyzed through gas electron diffusion and ab initio MO calculations, revealing insights into steric and inductive effects on molecular geometry (Takeuchi et al., 1994). Additionally, X-ray diffraction techniques have been employed to characterize the crystal structure of related compounds, providing a detailed understanding of their molecular configurations (Kumari et al., 2023).
Chemical Reactions and Properties
Tert-butyl 2-(4-aminophenyl)acetate undergoes a variety of chemical reactions, leveraging its tert-butyl and amino functional groups. For example, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, highlighting the reactivity of tert-butyl and amino groups in stereocontrolled synthetic processes (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of tert-butyl 2-(4-aminophenyl)acetate derivatives, such as solubility and thermal stability, are influenced by the presence of tert-butyl groups. Polyamides derived from related bis(ether-carboxylic acids) and bis(ether amines) demonstrate remarkable solubility and thermal properties, attributable to the steric hindrance and electron-donating effects of the tert-butyl groups (Hsiao et al., 2000).
Applications De Recherche Scientifique
Capillary Gas Chromatography : A study by Muskiet et al. (1981) developed a capillary gas-chromatographic method for quantitatively determining certain derivatives, which could be relevant for the analysis of similar compounds like Tert-butyl 2-(4-aminophenyl)acetate (Muskiet et al., 1981).
Reactions and Structural Analysis : Konnov et al. (2019) investigated the reaction of certain hydrazono and azido compounds, leading to unexpected products. This research could provide insights into the behavior of similar molecular structures under certain conditions (Konnov et al., 2019).
Nitration Reactions : Fischer and Woderer (1976) explored the nitration of p-tert-butyltoluene in acetic anhydride, yielding various compounds. Understanding these reactions might offer perspective on related chemical processes involving Tert-butyl 2-(4-aminophenyl)acetate (Fischer & Woderer, 1976).
Indoline Lactone Synthesis : Hodges et al. (2004) described the synthesis of spirocyclic indoline lactone from related compounds, which could be relevant for synthetic applications of Tert-butyl 2-(4-aminophenyl)acetate (Hodges et al., 2004).
Iridium-catalyzed Alkylation of Acetates : Iuchi et al. (2010) studied the alkylation of acetates, a process potentially relevant for derivatives of Tert-butyl 2-(4-aminophenyl)acetate (Iuchi et al., 2010).
Deprotection of tert-Butyl Carbamates, Esters, and Ethers : Li et al. (2006) researched the use of aqueous phosphoric acid for deprotecting tert-butyl carbamates, esters, and ethers, which could be relevant for handling Tert-butyl 2-(4-aminophenyl)acetate (Li et al., 2006).
Safety And Hazards
Tert-butyl 2-(4-aminophenyl)acetate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUFXZJWLZPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938530 | |
| Record name | tert-Butyl (4-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-aminophenyl)acetate | |
CAS RN |
174579-31-8 | |
| Record name | tert-Butyl (4-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(4-aminophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



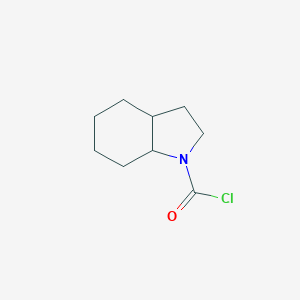
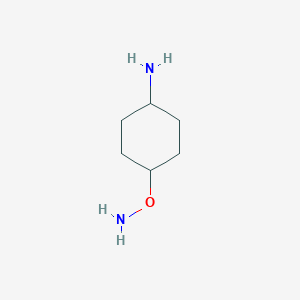
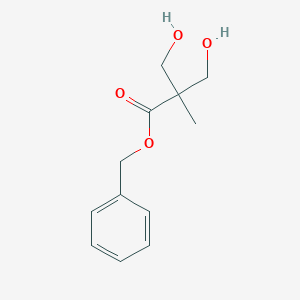
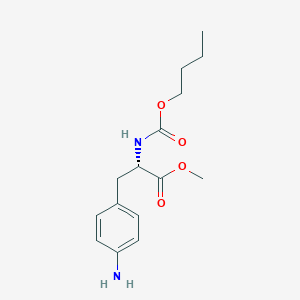
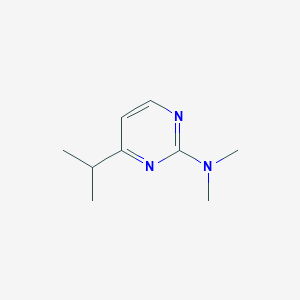



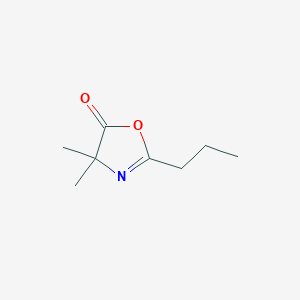
![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)



